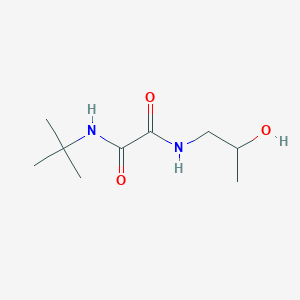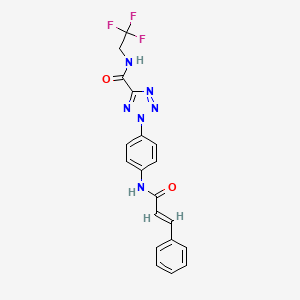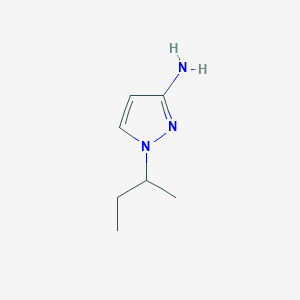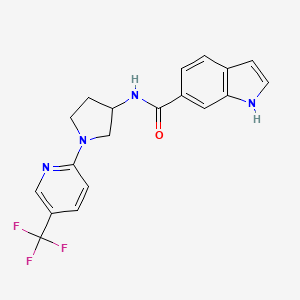
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-5-methylthiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a sulfonamide derivative, which is a functional group that is often found in various pharmaceutical agents, including antibiotics, diuretics, and antihypertensive agents . The presence of the 2-hydroxyethoxy and cyclopentylmethyl groups may influence the compound’s solubility, stability, and biological activity.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography. These techniques can provide information about the compound’s molecular weight, structural features, and the spatial arrangement of its atoms .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the sulfonamide group might undergo hydrolysis under acidic or alkaline conditions, while the 2-hydroxyethoxy group could potentially participate in etherification reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would likely be influenced by its molecular structure. For example, the presence of the polar sulfonamide and 2-hydroxyethoxy groups could enhance its solubility in polar solvents .Scientific Research Applications
Endothelin Receptor Antagonism
A series of sulfonamides, including structures similar to N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-5-methylthiophene-2-sulfonamide, have been synthesized and evaluated for their antagonistic activity at endothelin receptors. Such compounds demonstrate potent endothelin receptor antagonism, suggesting potential applications in cardiovascular and renal diseases where endothelin plays a key role (Raju et al., 1997).
Antiproliferative Agents
Sulfonamide derivatives, structurally related to the compound , have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. These compounds exhibit significant potential as antiproliferative agents, highlighting their relevance in cancer research and therapy (Pawar et al., 2018).
Biodegradation of Sulfonamides
Research on the biodegradation pathways of sulfonamides, including those structurally similar to the compound , has revealed unique microbial strategies for eliminating these compounds. This understanding is crucial for addressing environmental concerns related to the persistence of sulfonamide antibiotics (Ricken et al., 2013).
Antioxidant and Antiacetylcholinesterase Activities
Studies have shown that sulfonamide derivatives possess notable antioxidant and antiacetylcholinesterase activities. These findings suggest potential therapeutic applications of sulfonamide compounds in neurodegenerative diseases like Alzheimer’s (Göçer et al., 2013).
Biochemical Roles
Sulfonamide compounds play various biochemical roles. For instance, they have been studied as inhibitors of the enzyme carbonic anhydrase, which is important in many physiological processes (Scozzafava et al., 2000).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-5-methylthiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4S2/c1-11-4-5-12(19-11)20(16,17)14-10-13(18-9-8-15)6-2-3-7-13/h4-5,14-15H,2-3,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFOSJRXSXRNAHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NCC2(CCCC2)OCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-5-methylthiophene-2-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-4-(2-methoxyphenyl)piperazine-1-carboxamide](/img/structure/B2944036.png)


![N-[(oxolan-2-yl)methyl]thiomorpholine-4-carboxamide](/img/structure/B2944042.png)
![N-(4-(dimethylamino)phenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2944046.png)
![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2944047.png)



![2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-cyclohexylacetamide](/img/structure/B2944052.png)


![4-{[(3-Methoxyphenyl)methyl]sulfanyl}-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B2944057.png)